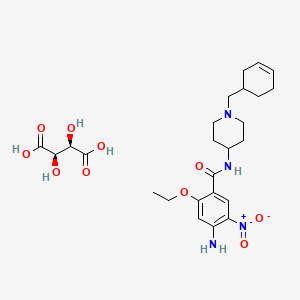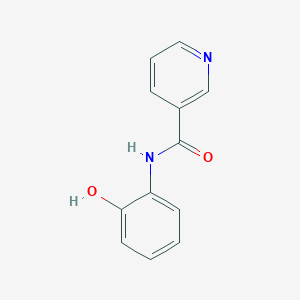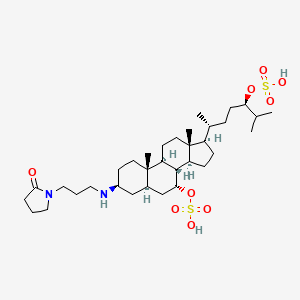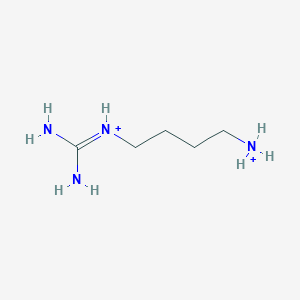
(2S)-2,3-diammoniopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ammonio-L-alanine(1+) is an alpha-amino-acid cation that is the conjugate acid of 3-amino-L-alanine. It is a conjugate acid of a 3-amino-L-alanine and a 3-amino-L-alanine zwitterion. It is a tautomer of a 3-ammonio-L-alanine.
Applications De Recherche Scientifique
Biocatalytic Production and Its Applications
Biocatalysis has been explored in the production of chiral compounds like (2S,3S)-2,3-butanediol ((2S,3S)-2,3-BD), a derivative of (2S)-2,3-diammoniopropanoate. This compound serves as a valuable building block in asymmetric synthesis, particularly in the production of high-value chiral compounds. Engineered Escherichia coli cells have been used to produce high-optical-purity (2S,3S)-2,3-BD, suggesting potential industrial applications for this process in creating chiral chemicals and pharmaceuticals (Li et al., 2012).
Computational Peptidology in Drug Design
Computational peptidology, supported by conceptual density functional theory, has been utilized in the study of antifungal tripeptides, which include derivatives of (2S)-2,3-diammoniopropanoate. This approach aids in predicting the reactivity descriptors of these peptides, thereby contributing valuable knowledge for the process of drug design and synthesis (Flores-Holguín et al., 2019).
Enhancing Production Through Cofactor Engineering
Cofactor engineering has been applied to improve the efficiency of (2S,3S)-2,3-BD production from diacetyl, a derivative of (2S)-2,3-diammoniopropanoate. By introducing enzymes like formate dehydrogenase into E. coli, the process achieved higher concentrations and yields of (2S,3S)-2,3-BD. This method signifies a promising route for biotechnological production of NADH-dependent microbial metabolites (Wang et al., 2013).
Synthesis Methods for Chiral Compounds
Efficient synthesis methods have been developed for N-substituted 1,3-oxazinan-2-ones, employing derivatives of (2S)-2,3-diammoniopropanoate. These methods involve one-pot reactions and are crucial for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, which have applications in asymmetric synthesis and pharmaceutical chemistry (Trifunović et al., 2010).
Applications in Metabolic Engineering
Metabolic engineering of E. coli for the production of (2S,3S)-butane-2,3-diol, another derivative, has been achieved. This process represents a promising method for efficient production of such compounds, which have various industrial applications including as liquid fuels and in asymmetric synthesis (Chu et al., 2015).
Propriétés
Formule moléculaire |
C3H9N2O2+ |
|---|---|
Poids moléculaire |
105.12 g/mol |
Nom IUPAC |
(2S)-2,3-bis(azaniumyl)propanoate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
Clé InChI |
PECYZEOJVXMISF-REOHCLBHSA-O |
SMILES isomérique |
C([C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
SMILES canonique |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)


![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
